3,4-Dimethoxy-4'-phenylbenzophenone
Overview
Description
3,4-Dimethoxy-4’-phenylbenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, characterized by the presence of methoxy groups at the 3 and 4 positions on one phenyl ring and a phenyl group at the 4’ position on the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-4’-phenylbenzophenone typically involves the reaction of benzoyl chloride with veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like carbon disulfide or dichloromethane under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 3,4-Dimethoxy-4’-phenylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-4’-phenylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethoxy-4’-phenylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-4’-phenylbenzophenone involves its interaction with various molecular targets. The compound can act as a UV absorber by absorbing harmful UV radiation and dissipating the energy as heat, thereby protecting the material it is incorporated into. In biological systems, it may interact with cellular components, leading to its observed antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at the 4 positions on both phenyl rings.
3,4-Dimethoxybenzophenone: Lacks the phenyl group at the 4’ position.
4-Methoxybenzophenone: Contains only one methoxy group at the 4 position.
Uniqueness
3,4-Dimethoxy-4’-phenylbenzophenone is unique due to the specific positioning of its methoxy groups and the presence of a phenyl group at the 4’ position. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications such as UV absorption and potential biological activities .
Biological Activity
3,4-Dimethoxy-4'-phenylbenzophenone is an organic compound belonging to the benzophenone class, known for its diverse biological activities. This article explores its pharmacological properties, including genotoxicity, anti-inflammatory effects, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features two methoxy groups and a phenyl group attached to a benzophenone backbone, contributing to its unique biological properties.
Genotoxicity Studies
Genotoxicity refers to the ability of a compound to damage genetic material, which can lead to mutations and cancer. A study utilizing the Vitotox® test assessed the genotoxic potential of various substances, including this compound. The results indicated that this compound did not exhibit significant genotoxic effects at tested concentrations. The criteria for a positive result in the test were not met, suggesting a lower risk for mutagenicity compared to other compounds assessed in the same study .
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory effects of related compounds within the benzophenone family. For instance, studies on similar structures have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophage models. Although specific data on this compound is limited, its structural analogs have shown promise in reducing inflammation by modulating key signaling pathways like NF-κB and MAPK .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound suggest favorable absorption and metabolic stability. Research indicates that compounds with similar 3,4-dimethoxy substitutions exhibit enhanced pharmacokinetic profiles and selectivity for targets such as cathepsin K (Cat K), an important enzyme in bone resorption and potential therapeutic target for osteoporosis .
Case Studies and Research Findings
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-19-13-12-18(14-20(19)24-2)21(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWOXWWPJKAKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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